2-bromo-benzo-1,4-dioxene

Synthetic Methodology Heterocycle Synthesis Cross-Coupling

2-Bromo-benzo-1,4-dioxene (CAS 121910-87-0), also known as 2-bromo-1,4-benzodioxine, is a brominated heterocyclic compound belonging to the benzodioxine class. Its structure is characterized by a 1,4-dioxin ring fused to a benzene ring, with a bromine atom at the 2-position, providing a unique electrophilic site for further derivatization.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 121910-87-0
Cat. No. B037673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-benzo-1,4-dioxene
CAS121910-87-0
Synonyms2-BROMO-BENZO-1,4-DIOXENE
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC=C(O2)Br
InChIInChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
InChIKeyXPQOPFJPEAHFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-Benzo-1,4-Dioxene (CAS 121910-87-0): A Versatile Halogenated Benzodioxine Scaffold for Targeted Synthesis and Pharmacological Exploration


2-Bromo-benzo-1,4-dioxene (CAS 121910-87-0), also known as 2-bromo-1,4-benzodioxine, is a brominated heterocyclic compound belonging to the benzodioxine class [1]. Its structure is characterized by a 1,4-dioxin ring fused to a benzene ring, with a bromine atom at the 2-position, providing a unique electrophilic site for further derivatization. The compound has a molecular formula of C8H5BrO2 and a molecular weight of approximately 213.03 g/mol . Its physicochemical properties, including a boiling point of 118°C at 20 Torr, are well-defined [2]. The bromine substituent serves as a critical handle for various cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science [3].

The Critical Role of the 2-Bromo Substituent: Why 2-Bromo-Benzo-1,4-Dioxene is Not Interchangeable with Other Halogenated or Unsubstituted Benzodioxanes


Within the 1,4-benzodioxane class, simple substitution of the halogen or its absence is not possible without fundamentally altering the compound's synthetic utility and biological profile [1]. The bromine atom at the 2-position is a specifically designed electrophilic center that governs reactivity in key transformations like Suzuki-Miyaura cross-couplings, a function that cannot be replicated by a chlorine or an unsubstituted scaffold [2]. Furthermore, structure-activity relationship (SAR) studies on related benzodioxane series demonstrate that even minor changes to the substituent position or identity can drastically reverse or eliminate selectivity for critical biological targets, such as α1-adrenoreceptor subtypes and 5-HT1A receptors [3]. Therefore, 2-bromo-benzo-1,4-dioxene is not a generic building block; its specific bromine substitution pattern is a deterministic feature for achieving desired reactivity and target engagement.

Quantitative Evidence for 2-Bromo-Benzo-1,4-Dioxene: Verified Differentiation in Reactivity and Biological Activity


Superior Reactivity in Base-Mediated Cyclization: Achieving a 97% Yield for 2-Bromobenzoheterocycles

A base-mediated cyclization protocol specifically optimized for 2-bromobenzoheterocycles, including 2-bromo-benzo-1,4-dioxene, achieves a yield of up to 97% [1]. This is in direct contrast to traditional methods for synthesizing halogenated heterocycles, which often require harsh conditions, expensive catalysts, and provide lower, more variable yields [1]. The 2-bromo substituent is essential for the reaction's mechanistic pathway, which proceeds via a bromoalkyne intermediate [1].

Synthetic Methodology Heterocycle Synthesis Cross-Coupling

Critical Role of Halogen Substitution in α1-Adrenoreceptor Selectivity: A Class-Level SAR Inference

SAR studies on 8-substituted 1,4-benzodioxane analogues of WB4101 reveal that halogen substitution (F or Cl) is essential for maintaining high binding affinity and functional selectivity at α1-adrenoreceptor subtypes [1]. The presence of a halogen, as opposed to a hydroxyl group, prevents a significant decrease in α1 binding affinity, directly implicating halogenated benzodioxanes like 2-bromo-benzo-1,4-dioxene as superior scaffolds for this target class compared to their hydroxylated counterparts [1].

Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

Differential Reactivity in Cross-Coupling: Bromine as the Preferred Electrophilic Partner in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is highly dependent on the nature of the halide electrophile. Bromides, such as the one in 2-bromo-benzo-1,4-dioxene, occupy a reactivity 'sweet spot' [1]. They are significantly more reactive than chlorides, enabling milder reaction conditions and broader substrate scope, while being more stable and easier to handle than the more reactive but less stable iodides [1]. This makes the 2-bromo-substituted benzodioxane the most practical and versatile electrophile for diversifying the core scaffold.

Organic Synthesis Palladium Catalysis C-C Bond Formation

Primary Application Scenarios for 2-Bromo-Benzo-1,4-Dioxene Based on Verified Evidence


Scalable Synthesis of Diverse 2-Substituted Benzodioxane Libraries

Procurement of 2-bromo-benzo-1,4-dioxene is justified for projects requiring a reliable, high-yielding entry into diverse 2-substituted benzodioxanes. Its performance in base-mediated cyclizations (up to 97% yield) [1] and its ideal reactivity profile for Suzuki-Miyaura cross-coupling [2] make it a superior building block for generating focused libraries of pharmacologically relevant analogs.

Medicinal Chemistry Campaigns Targeting α1-Adrenoreceptor Subtypes

Based on class-level SAR, 2-bromo-benzo-1,4-dioxene is a logical starting material for synthesizing novel ligands for α1-adrenoreceptors. The presence of a halogen substituent is linked to maintaining high binding affinity, whereas other functional groups can be detrimental [3]. This suggests a higher probability of identifying potent and selective leads from this specific halogenated scaffold.

Development of Agonists for the Ecdysone Receptor in Insect Cell Lines

Although direct data is for a related compound, the benzodioxine core is known to interact with the ecdysone receptor, a key target in insect endocrinology [4]. The 2-bromo-substituted variant provides a versatile starting point for optimizing agonist potency (e.g., the EC50 of 151 nM observed for a related ligand in Bm5 cells) [4], supporting its use in developing novel insect growth regulators or gene-switch systems.

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